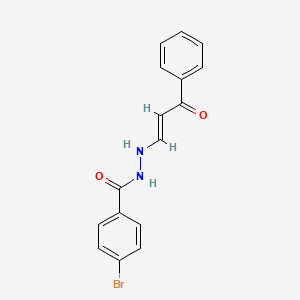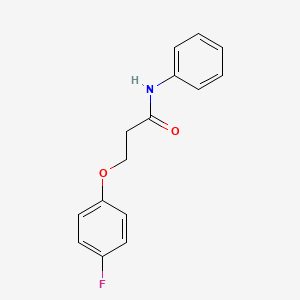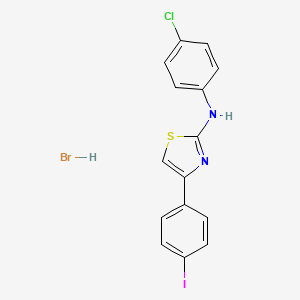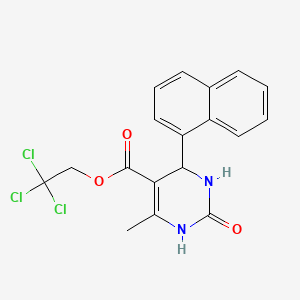![molecular formula C26H28N2O3 B5090620 methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate](/img/structure/B5090620.png)
methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[63001,5]undecan-7-yl]benzoate is a complex organic compound with a unique structure It features a benzoate ester linked to a tricyclic system containing an indane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate involves multiple steps. One common approach starts with the preparation of the indane derivative, which is then subjected to a series of reactions to form the tricyclic core. The final step involves esterification with methyl benzoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene, 2,3-dihydro-4-methyl-: This compound shares the indane moiety but lacks the tricyclic system and benzoate ester.
Coumarin derivatives: These compounds have similar aromatic structures but differ in their functional groups and overall complexity.
Uniqueness
Methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate is unique due to its tricyclic core and the presence of both an indane moiety and a benzoate ester. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-31-24(29)18-9-7-17(8-10-18)23-15-21-16-27(25(30)26(21)11-4-12-28(23)26)22-13-19-5-2-3-6-20(19)14-22/h2-3,5-10,21-23H,4,11-16H2,1H3/t21-,23-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZUYUJFAZQSRH-KJOQGJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC3CN(C(=O)C34N2CCC4)C5CC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)C5CC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one](/img/structure/B5090541.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
![1-[2-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)-6-NITROPHENYL]-4-METHYLPIPERAZINE](/img/structure/B5090550.png)
![N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B5090556.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)



![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5090599.png)


![N,N''-1,2-ethanediylbis[N'-(4-fluorophenyl)-N-phenyl(thiourea)]](/img/structure/B5090614.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5090624.png)
